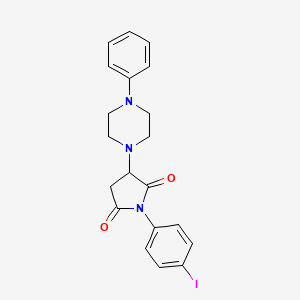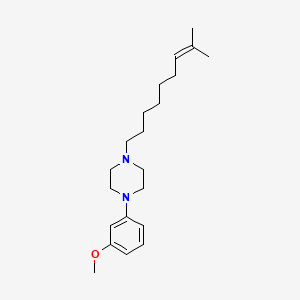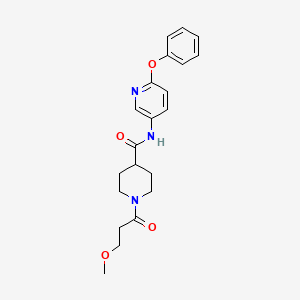![molecular formula C15H15N3O2S B5164259 N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5164259.png)
N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide, commonly known as Temozolomide, is an oral chemotherapy drug used to treat certain types of brain tumors such as glioblastoma multiforme and anaplastic astrocytoma. This drug was first approved by the US Food and Drug Administration (FDA) in 1999 and has been widely used for the treatment of brain tumors ever since.
Wirkmechanismus
The mechanism of action of Temozolomide involves the alkylation of DNA at the O6 and N7 positions of guanine, leading to the formation of O6-methylguanine and N7-methylguanine. These adducts cause DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Temozolomide has been shown to have both biochemical and physiological effects on cancer cells. It induces DNA damage, leading to the activation of DNA repair pathways and cell cycle arrest. In addition, Temozolomide has been shown to inhibit the expression of pro-survival proteins such as Bcl-2, leading to apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Temozolomide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the research on Temozolomide. One potential direction is to develop new formulations of the drug that can improve its solubility and bioavailability. Another direction is to explore the use of Temozolomide in combination with other drugs or therapies to enhance its anti-tumor effects. Finally, there is a need for further research on the mechanisms of resistance to Temozolomide in cancer cells, which could lead to the development of new strategies to overcome this resistance.
Conclusion:
In conclusion, Temozolomide is a potent chemotherapy drug that has been widely used for the treatment of brain tumors. Its mechanism of action involves the alkylation of DNA, leading to cell cycle arrest and apoptosis in cancer cells. Temozolomide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on Temozolomide, including the development of new formulations and the exploration of combination therapies.
Synthesemethoden
The synthesis of Temozolomide involves the reaction between 3,4-dihydroxy-5-nitrobenzamide and thionyl chloride, followed by the reaction with methyl isocyanate and hydrazine hydrate. This process leads to the formation of Temozolomide, which is a white crystalline powder with a molecular weight of 194.15 g/mol.
Wissenschaftliche Forschungsanwendungen
Temozolomide has been extensively studied for its anti-tumor effects in various preclinical and clinical studies. It has been found to have a potent cytotoxic effect on various types of cancer cells, including brain tumors. In addition, Temozolomide has been shown to have a synergistic effect with radiation therapy, leading to improved survival rates in patients with glioblastoma multiforme.
Eigenschaften
IUPAC Name |
N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-4-6-11(7-5-10)14(19)17-13(15(20)18-16)9-12-3-2-8-21-12/h2-9H,16H2,1H3,(H,17,19)(H,18,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQREZAQBSQZLN-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5164179.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5164185.png)




![2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5164215.png)

![N-(2,5-dichlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5164235.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5164243.png)
![ethyl 4-({5-[(3-acetylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5164244.png)
![11-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5164254.png)
![2-(diethylamino)ethyl 4-{[(1-mesityl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5164268.png)
![9-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5164275.png)